molecular formula C18H13N3OS B186286 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile CAS No. 165824-82-8

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile

Cat. No.: B186286
CAS No.: 165824-82-8
M. Wt: 319.4 g/mol
InChI Key: FJRNCFFZUUPTSS-UHFFFAOYSA-N
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Description

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile is a chemical compound with the molecular formula C18H13N3OS and a molecular weight of 319.388 g/mol . This compound is known for its unique structure, which includes an amino group, an anilino group, a benzoyl group, and a thiophene ring. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile has several scientific research applications, including:

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Preparation Methods

The synthesis of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-anilino-3-thiophenecarbonitrile with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile involves its interaction with specific molecular targets and pathways. The amino and anilino groups can form hydrogen bonds with biological molecules, while the benzoyl and thiophene groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile can be compared with other similar compounds, such as:

    4-Amino-2-anilino-5-benzoyl-3-thiophenecarboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    4-Amino-2-anilino-5-benzoyl-3-thiophenecarboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

    4-Amino-2-anilino-5-benzoyl-3-thiophenemethanol: Features a hydroxymethyl group instead of a carbonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-anilino-5-benzoylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c19-11-14-15(20)17(16(22)12-7-3-1-4-8-12)23-18(14)21-13-9-5-2-6-10-13/h1-10,21H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRNCFFZUUPTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363164
Record name 4-amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165824-82-8
Record name 4-amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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